molecular formula C11H9NO2 B1297708 2-(Quinolin-3-YL)acetic acid CAS No. 21168-40-1

2-(Quinolin-3-YL)acetic acid

Cat. No. B1297708
CAS RN: 21168-40-1
M. Wt: 187.19 g/mol
InChI Key: GQOJGBVTUSRBPQ-UHFFFAOYSA-N
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Description

2-(Quinolin-3-YL)acetic acid is a chemical compound with the molecular formula C11H9NO2 . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 2-(Quinolin-3-YL)acetic acid consists of a benzene ring fused with a pyridine moiety . The InChI string representation of the molecule is InChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Quinolin-3-YL)acetic acid is 187.19 g/mol . It has a topological polar surface area of 50.2 Ų and a complexity of 217 . The compound is a solid .

Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

2-(Quinolin-3-YL)acetic acid serves as a versatile scaffold in medicinal chemistry. Its quinoline core is integral in synthesizing compounds with various pharmacological activities, including anticancer, anti-inflammatory, and antimalarial effects . The compound’s ability to undergo facile functionalization makes it a valuable precursor in drug discovery and development.

Agriculture

In agriculture, derivatives of quinoline, such as 2-(Quinolin-3-YL)acetic acid, have been explored for their herbicidal properties. They may influence seed germination and plantlet growth, offering potential as growth regulators or herbicides . Further research is needed to fully understand their role and ensure safe application.

Industrial Chemistry

Quinoline compounds, including 2-(Quinolin-3-YL)acetic acid, find applications in industrial chemistry as intermediates in the synthesis of dyes, rubber chemicals, and flavoring agents . Their structural versatility allows for the creation of a wide array of chemical entities essential for various industrial processes.

Environmental Science

The environmental impact of quinoline derivatives is an area of ongoing research. Compounds like 2-(Quinolin-3-YL)acetic acid may be assessed for their biodegradability and potential toxicity to ensure they do not adversely affect ecosystems . Understanding their environmental fate is crucial for sustainable practices.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has a hazard statement of H301, which indicates toxicity if swallowed .

properties

IUPAC Name

2-quinolin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOJGBVTUSRBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345433
Record name 2-(QUINOLIN-3-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-3-YL)acetic acid

CAS RN

21168-40-1
Record name 2-(QUINOLIN-3-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: LEDGINs exert their inhibitory effect through an allosteric mechanism, binding to the HIV-1 integrase (HIV IN) enzyme at a site distinct from the catalytic active site. [, ] This binding site overlaps with the binding site of the host cellular cofactor LEDGF/p75. [, ] While initially thought to primarily disrupt the IN-LEDGF/p75 interaction, research has revealed a multimodal mechanism of action. [, ]

  • Block LEDGF/p75 binding: This disrupts the proper localization and function of integrase within the host cell. [, ]
  • Induce integrase multimerization: LEDGINs promote the formation of an inactive, higher-order multimeric form of integrase, hindering its ability to interact with viral DNA. [, ]
  • Impair stable synaptic complex formation: This complex, formed between integrase and viral DNA, is essential for the integration process and is disrupted by the conformational changes induced by LEDGIN binding. []
  • Exert effects beyond integration: Studies show LEDGINs also interfere with late-stage viral replication steps, including particle core maturation and reverse transcription. []

A: Research on 2-(quinolin-3-yl)acetic acid derivatives has revealed key structural features crucial for their activity. [, ] Modifications to these core elements can significantly impact their potency, selectivity, and overall inhibitory profile. For instance:

  • Scaffold hopping: Replacing the quinoline core with bioisosteres like pyridine was explored as a strategy to potentially improve selectivity and overcome resistance mechanisms. []
  • Substituent variations: Altering the substituents on the quinoline ring system, particularly at the 2-position acetic acid moiety, has a profound impact on the compound's interaction with the LEDGF/p75 binding pocket on integrase. [, ] This fine-tuning of steric and electronic properties is critical for optimizing binding affinity and inhibitory activity.

ANone: LEDGINs exhibit a unique profile when it comes to their interaction with other antiretroviral drugs, particularly integrase strand transfer inhibitors (INSTIs).

  • Synergy with INSTIs: Due to their distinct allosteric mechanism, LEDGINs demonstrate synergistic antiviral effects when combined with INSTIs like raltegravir. [] This synergistic interaction arises from targeting different stages of the HIV integration process.
  • Low cross-resistance potential: Encouragingly, LEDGINs show a low propensity for cross-resistance with INSTIs. [] This is attributed to their distinct binding sites and mechanisms of action, making them promising candidates for combating INSTI-resistant HIV strains.

ANone: The discovery of LEDGINs as allosteric HIV IN inhibitors has opened up exciting avenues for future research and development:

  • Optimization of pharmacological properties: Refining the structure of LEDGINs to enhance their potency, pharmacokinetic properties, and safety profiles is crucial for clinical advancement. [, ]
  • Overcoming resistance: Investigating potential resistance mechanisms and developing next-generation LEDGINs that can circumvent them will be key for long-term efficacy. [, ]
  • Understanding integrase biology: As valuable molecular probes, LEDGINs can further illuminate the intricate details of HIV integrase function and its role in the viral life cycle. []

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